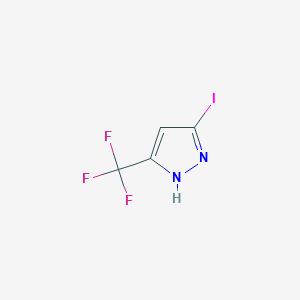

5-iodo-3-(trifluoromethyl)-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-5-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F3IN2/c5-4(6,7)2-1-3(8)10-9-2/h1H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBXYQFSOMKXHDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1I)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F3IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015780-53-6 | |

| Record name | 5-iodo-3-(trifluoromethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 5-Iodo-3-(trifluoromethyl)-1H-pyrazole

Section 1: Introduction

5-Iodo-3-(trifluoromethyl)-1H-pyrazole is a halogenated and fluorinated heterocyclic compound of significant interest to the scientific community. Its structure, featuring a pyrazole core functionalized with a reactive iodine atom at the 5-position and a strongly electron-withdrawing trifluoromethyl group at the 3-position, makes it a highly versatile synthetic building block. Trifluoromethyl-substituted pyrazoles are a privileged scaffold in modern chemistry, renowned for their applications in the development of pharmaceuticals and agrochemicals. The incorporation of a trifluoromethyl (CF3) group can dramatically enhance a molecule's metabolic stability, binding affinity, and membrane permeability.[1]

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides a detailed overview of the core physicochemical properties of this compound, outlines robust experimental protocols for their validation, and discusses the implications of these properties for its handling, reactivity, and application in complex molecular design. Understanding this foundational data is paramount for its effective use in experimental workflows and for predicting its behavior in both chemical and biological systems.

Section 2: Core Physicochemical Profile

The fundamental properties of this compound are summarized below. It is critical to note that several of these values are derived from computational predictions and should be empirically verified for mission-critical applications. The compound typically presents as a white to off-white solid.[2]

| Property | Value | Source(s) |

| CAS Number | 1015780-53-6 | [3][4] |

| Molecular Formula | C₄H₂F₃IN₂ | [2] |

| Molecular Weight | 261.97 g/mol | [2][3] |

| Appearance | White to off-white solid | [2] |

| Boiling Point | 269.4 ± 35.0 °C (Predicted) | [2][3] |

| Density | 2.247 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 7.76 ± 0.10 (Predicted) | [3] |

| Storage Conditions | 2-8°C, protect from light, inert atmosphere | [3][4] |

Section 3: Spectroscopic and Analytical Characterization

Spectroscopic analysis is indispensable for the unambiguous identification and purity assessment of this compound. The following sections describe the expected spectral features based on its molecular structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. A singlet should be observed for the proton at the C4 position of the pyrazole ring. A second, typically broad, singlet corresponding to the N-H proton will also be present; its chemical shift can be highly dependent on the solvent and concentration.

-

¹³C NMR: The carbon spectrum provides key structural information. The carbon of the trifluoromethyl group (CF₃) will appear as a characteristic quartet due to coupling with the three fluorine atoms (¹JC-F). A notable feature is the significant upfield shift of the C5 carbon signal, a direct consequence of the "heavy atom effect" from the attached iodine.[5]

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a sharp singlet, characteristic of the CF₃ group. For similar 1-aryl-3-CF₃-pyrazoles, this signal appears around δ -61.7 ppm.[5] This analysis is crucial for confirming the presence and electronic environment of the trifluoromethyl moiety.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Under Electron Ionization (EI) or Electrospray Ionization (ESI), the mass spectrum should display a prominent molecular ion peak [M]⁺ or a pseudomolecular ion peak [M+H]⁺ at m/z ≈ 262. The presence of iodine (¹²⁷I) will impart a distinct and easily recognizable isotopic signature.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups. Expected absorption bands include:

-

A broad band in the range of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration.

-

Strong absorption bands between 1100-1350 cm⁻¹ due to the C-F stretching vibrations of the trifluoromethyl group.

-

Stretching vibrations for C=N and C=C bonds within the pyrazole ring in the 1400-1600 cm⁻¹ region.

Section 4: Key Properties Influencing Application

The utility of this compound in synthesis and drug discovery is directly governed by its unique combination of electronic and steric properties.

Acidity (pKa)

The predicted pKa of approximately 7.76 indicates that this compound is weakly acidic.[3] The potent electron-withdrawing nature of the trifluoromethyl group significantly increases the acidity of the N-H proton compared to unsubstituted pyrazole (pKa ≈ 14).[1] This enhanced acidity is a critical mechanistic feature, facilitating deprotonation under moderately basic conditions to form a pyrazolate anion. This anion is a key intermediate in various substitution and cross-coupling reactions, making the N1 position a handle for further functionalization.

Lipophilicity (LogP)

Safety, Solubility, and Stability

Proper handling is essential. The compound is reported to cause skin and serious eye irritation. Some suppliers classify it as acutely toxic if swallowed. Due to its relatively polar N-H bond and nonpolar halogen/CF₃ groups, it is expected to have good solubility in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile, as well as chlorinated solvents like dichloromethane. To ensure its integrity, the compound should be stored under refrigerated conditions (2-8°C) and protected from light.[3][4]

Section 5: Experimental Protocols for Property Determination

To ensure scientific rigor, computationally predicted data must be validated through empirical measurement. The following protocols outline standard, self-validating methodologies for characterizing a new batch of this compound.

Diagram: Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of the title compound.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | 1015780-53-6 [amp.chemicalbook.com]

- 3. This compound CAS#: 1015780-53-6 [m.chemicalbook.com]

- 4. 1015780-53-6|this compound|BLD Pharm [bldpharm.com]

- 5. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]

A Senior Application Scientist's Technical Guide to 5-iodo-3-(trifluoromethyl)-1H-pyrazole

CAS Number: 1015780-53-6

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern medicinal chemistry and drug discovery, the pyrazole scaffold stands out as a "privileged structure," a core molecular framework that consistently appears in a multitude of biologically active compounds.[1] The strategic incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. When combined with a synthetically versatile iodine atom, the resulting compound, 5-iodo-3-(trifluoromethyl)-1H-pyrazole, emerges as a highly valuable and reactive intermediate for the synthesis of complex molecular architectures.[2][3] This guide provides an in-depth exploration of the synthesis, properties, reactivity, and applications of this key building block for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Profile

This compound is typically a white to off-white solid.[4] Its key properties are summarized in the table below. The presence of both a hydrogen bond donor (N-H) and acceptor (pyrazole nitrogen), along with the electron-withdrawing nature of the trifluoromethyl group and the reactivity of the carbon-iodine bond, underpins its utility in a wide range of chemical transformations.

| Property | Value | Source(s) |

| CAS Number | 1015780-53-6 | [4] |

| Molecular Formula | C₄H₂F₃IN₂ | [4] |

| Molecular Weight | 261.97 g/mol | [4] |

| Appearance | White to off-white solid | [4] |

| Boiling Point | 269.4 ± 35.0 °C (Predicted) | [4] |

| Density | 2.247 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 7.76 ± 0.10 (Predicted) | ChemicalBook |

-

¹H NMR: A singlet for the C4-H proton and a broad singlet for the N-H proton.

-

¹³C NMR: Resonances for the three pyrazole carbons, with the carbon bearing the -CF₃ group appearing as a quartet due to C-F coupling. The carbon attached to the iodine atom would show a characteristic upfield shift.

-

¹⁹F NMR: A singlet corresponding to the -CF₃ group.[4]

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching, C=C and C=N stretching of the pyrazole ring, and strong C-F stretching vibrations.

Synthesis and Mechanistic Rationale

The synthesis of this compound is most effectively and regioselectively achieved through the deprotonation of the readily available precursor, 3-(trifluoromethyl)-1H-pyrazole, followed by quenching with an iodine source. The C5-proton of the pyrazole ring is significantly more acidic than the C4-proton due to the electron-withdrawing effect of the adjacent trifluoromethyl group, which stabilizes the resulting carbanion. This inherent acidity allows for selective deprotonation at the C5 position using a strong base like n-butyllithium (n-BuLi). The subsequent introduction of elemental iodine (I₂) leads to the exclusive formation of the 5-iodo isomer.[2][3]

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general procedure for the synthesis of 5-iodo-1-aryl-3-(trifluoromethyl)-1H-pyrazoles.[2]

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 3-(trifluoromethyl)-1H-pyrazole (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL).

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.3 mmol, in hexanes) dropwise while maintaining the temperature at -78 °C. Stir the resulting mixture for 10 minutes at this temperature to ensure complete formation of the lithium pyrazolide intermediate.

-

Iodination: In a separate flask, dissolve elemental iodine (1.4 mmol) in anhydrous THF (3 mL). Add this iodine solution dropwise to the lithium pyrazolide solution at -78 °C.

-

Workup: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4 hours. Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the reactivity of its carbon-iodine bond, which serves as a versatile handle for the introduction of various substituents through transition metal-catalyzed cross-coupling reactions. This has positioned it as a key intermediate in the synthesis of novel therapeutic agents, particularly kinase inhibitors.[1][6]

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura and Sonogashira reactions are cornerstone methodologies in modern organic synthesis, and this compound is an excellent substrate for these transformations.[2][7]

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a C-C bond between the pyrazole C5 position and an aryl or heteroaryl group from a boronic acid or ester. This is a widely used strategy for the synthesis of biaryl and heteroaryl-aryl compounds, which are common motifs in kinase inhibitors that target the ATP-binding site.[8][9]

-

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [2]

-

In a reaction vessel, combine this compound (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.3 equiv), a palladium catalyst such as Pd(PPh₃)₄ (5-10 mol%), and a base like potassium carbonate (2.0 equiv).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., THF, dioxane) and water.

-

Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

-

Sonogashira Coupling: This reaction forms a C-C bond between the pyrazole and a terminal alkyne, providing access to alkynyl-substituted pyrazoles. These products can be further elaborated or may themselves possess biological activity.[5][7]

-

Experimental Protocol: General Procedure for Sonogashira Coupling [7]

-

To a solution of this compound (1.0 equiv) in a suitable solvent such as THF or DMF, add a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).

-

Add a base, typically an amine like triethylamine (Et₃N), followed by the terminal alkyne (1.2 equiv).

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

-

After completion, perform a standard aqueous workup and purify the product by chromatography.

-

Application in Kinase Inhibitor Synthesis

The pyrazole core is a key pharmacophore in a number of approved and investigational kinase inhibitors. The N-H of the pyrazole can act as a hydrogen bond donor, mimicking the hinge-binding motif of ATP. The substituents at other positions of the ring can be tailored to occupy specific pockets in the kinase active site, thereby conferring potency and selectivity. This compound is a valuable starting material for creating libraries of substituted pyrazoles for screening against various kinases, such as JNK3, ERK, and RIPK3.[10][11][12]

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

Conclusion

This compound is a strategically important and versatile building block in organic synthesis, particularly for applications in drug discovery. Its well-defined reactivity, especially in palladium-catalyzed cross-coupling reactions, provides a reliable platform for the synthesis of complex, biologically active molecules. The trifluoromethyl group imparts desirable physicochemical properties, making this compound a valuable tool for medicinal chemists aiming to develop novel therapeutics, including potent and selective kinase inhibitors. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective utilization in research and development.

References

-

Jasiński, M., Świątek, K., & Utecht-Jarzyńska, G. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. [Link]

-

Request PDF. (n.d.). Novel 4,5-bis(trifluoromethyl)-1H-pyrazoles through a concise sequential iodination-trifluoromethylation reaction. ResearchGate. [Link]

-

Jasiński, M., Świątek, K., & Utecht-Jarzyńska, G. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. National Institutes of Health. [Link]

-

Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (2021). RSC Publishing. [Link]

-

Tairov, M., et al. (2020). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Organic Process Research & Development. [Link]

-

MySkinRecipes. (n.d.). 3-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole. [Link]

-

Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (2021). PubMed Central. [Link]

-

Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. (2018). PubMed. [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). National Institutes of Health. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. [Link]

-

MySkinRecipes. (n.d.). 3-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole. [Link]

-

Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central. [Link]

-

19F-centred NMR analysis of mono-fluorinated compounds. (2022). PubMed Central. [Link]

-

Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. (n.d.). The Royal Society of Chemistry. [Link]

-

SpectraBase. (n.d.). 5-trifluoromethyl-3-phenyl-1H-pyrazole. [Link]

-

Synthesis, Structure and Biological Activity of 3(5)-Trifluoromethyl-1H-Pyrazoles Derived from Hemicurcuminoids. (n.d.). UNED. [Link]

-

Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. (2020). PubMed. [Link]

- Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol. (2017).

-

Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (n.d.). National Institutes of Health. [Link]

-

Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... (n.d.). ResearchGate. [Link]

-

Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. (2024). PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. rsc.org [rsc.org]

- 6. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Technical Guide to 5-iodo-3-(trifluoromethyl)-1H-pyrazole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of 5-iodo-3-(trifluoromethyl)-1H-pyrazole, a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and agrochemical synthesis. We will move beyond simple data recitation to explore the underlying chemical principles that make this molecule a valuable synthetic intermediate. This document covers its core physicochemical properties, a detailed and mechanistically justified synthesis protocol, its strategic application in cross-coupling reactions, and the rationale for its prevalence in modern drug discovery programs. The insights provided are grounded in established chemical literature to ensure technical accuracy and practical relevance for professionals in the field.

Introduction: The Strategic Value of a Functionalized Pyrazole

The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, forming the core of numerous clinically approved drugs.[1][2] Its value stems from its ability to engage in hydrogen bonding and its rigid structure, which helps in orienting substituents for optimal interaction with biological targets. The strategic introduction of specific functional groups onto this scaffold dramatically enhances its utility.

In the case of this compound, two key substituents confer unique and powerful properties:

-

The Trifluoromethyl (CF₃) Group : This moiety is a cornerstone of modern medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly improve a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins.[3]

-

The Iodo (I) Group : Positioned at the 5-position, the iodine atom is not merely a placeholder. It is an exceptionally versatile synthetic handle, serving as an excellent leaving group for a wide array of transition-metal-catalyzed cross-coupling reactions. This allows for the late-stage, modular construction of complex molecular architectures.[4]

This guide will dissect these features, providing the necessary technical foundation for leveraging this potent building block in research and development.

Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application. Key data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₂F₃IN₂ | [5][6][7] |

| Molecular Weight | 261.97 g/mol | [5][6][7] |

| CAS Number | 1015780-53-6 | [5][6][7] |

| Boiling Point (Predicted) | 269.4 ± 35.0 °C | [5][6] |

| Storage Conditions | 2-8°C, Inert Atmosphere, Protect from Light | [7] |

Molecular Structure Visualization

Caption: 2D structure of this compound.

Regioselective Synthesis: A Mechanistic Approach

The synthesis of substituted pyrazoles often yields a mixture of regioisomers, posing significant purification challenges. Therefore, a protocol that provides exclusive control over the position of iodination is of paramount importance. The following method, adapted from the literature, achieves highly selective synthesis of the 5-iodo isomer.[4]

Experimental Protocol: Lithiation-Iodination

-

Reaction Setup : In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the starting material, 3-(trifluoromethyl)-1H-pyrazole, in anhydrous tetrahydrofuran (THF) at a concentration of 0.2 M.

-

Deprotonation : Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 1 hour.

-

Causality Insight : n-BuLi is a strong, non-nucleophilic base. The proton at the C5 position of the pyrazole ring is the most acidic C-H proton due to the electron-withdrawing effects of both the adjacent ring nitrogen and the distal trifluoromethyl group. This pronounced acidity allows for selective deprotonation at this site over other positions, forming a stable lithium pyrazolide intermediate.[4]

-

-

Iodination : In a separate flask, dissolve elemental iodine (I₂, 1.2 equivalents) in anhydrous THF. Add this iodine solution dropwise to the cold lithium pyrazolide solution.

-

Quenching and Workup : After stirring for 2 hours at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine. Allow the mixture to warm to room temperature.

-

Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification : Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the pure this compound.

Synthesis Workflow Diagram

Sources

- 1. researchgate.net [researchgate.net]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]

- 5. This compound | 1015780-53-6 [amp.chemicalbook.com]

- 6. This compound CAS#: 1015780-53-6 [m.chemicalbook.com]

- 7. 1015780-53-6|this compound|BLD Pharm [bldpharm.com]

5-iodo-3-(trifluoromethyl)-1H-pyrazole melting point

An In-depth Technical Guide on the Determination of the Melting Point for 5-iodo-3-(trifluoromethyl)-1H-pyrazole

Authored by: A Senior Application Scientist

Introduction to this compound

This compound is a heterocyclic organic compound of significant interest in synthetic chemistry. The pyrazole nucleus is a privileged scaffold in drug discovery, known for a wide range of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[1][2] The incorporation of a trifluoromethyl (-CF3) group can enhance metabolic stability, binding affinity, and lipophilicity of a molecule, while the iodo-substituent provides a versatile handle for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira reactions.[3][4][5]

The melting point is a fundamental thermal property of a solid crystalline substance, representing the temperature at which it transitions to a liquid.[6] For a pure compound, this transition occurs over a narrow temperature range. The determination of the melting point serves two primary purposes:

-

Identification: A sharp, characteristic melting point can help identify a compound when compared to a known standard.

-

Purity Criterion: Impurities typically depress the melting point and broaden the melting range. Therefore, a sharp melting range is a reliable indicator of high purity.

This guide will detail the necessary steps, from sample preparation to the final determination, to accurately measure the melting point of this compound.

Physicochemical Properties and Characterization

Before determining the melting point, it is essential to have a well-characterized and pure sample. The synthesis of this compound derivatives typically involves the regioselective iodination of a 3-(trifluoromethyl)-1H-pyrazole precursor.[3][4][5]

Synthesis Overview

A general approach for synthesizing 5-iodo-pyrazole derivatives involves the treatment of the parent pyrazole with a strong base like n-butyllithium (n-BuLi) to generate a lithium pyrazolide, which is then trapped with elemental iodine (I₂).[3][4][5] This method has been shown to produce 5-iodo derivatives with high regioselectivity.

Post-Synthesis Purification and Characterization

Following synthesis, the crude product must be purified, typically by column chromatography. The identity and purity of the resulting solid should then be confirmed using a suite of analytical techniques.

| Property | Data / Method | Source(s) |

| Molecular Formula | C₄H₂F₃IN₂ | [7] |

| Molecular Weight | 261.97 g/mol | [7] |

| Physical Form | Expected to be a solid at room temperature. | |

| Boiling Point | 269.4 ± 35.0 °C (Predicted) | [7] |

| Characterization | ¹H NMR, ¹³C NMR, ¹⁹F NMR: To confirm the molecular structure and regiochemistry of iodination. Mass Spectrometry (MS): To verify the molecular weight. Infrared (IR) Spectroscopy: To identify functional groups. | [1][4] |

The logical workflow from synthesis to final property determination is crucial for ensuring the validity of the final melting point data.

Caption: Workflow from synthesis to melting point determination.

Experimental Protocol: Melting Point Determination

The capillary method is the most common and reliable technique for determining the melting point of a solid organic compound.[8] This section provides a detailed, step-by-step protocol using a modern digital melting point apparatus.

Required Equipment and Materials

-

Melting point apparatus (e.g., Mel-Temp or similar digital instrument)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

-

Watch glass

-

Purified, dry sample of this compound

Step-by-Step Procedure

Step 1: Sample Preparation

-

Rationale: The sample must be a fine, dry powder to ensure uniform packing and efficient heat transfer.[9] Moisture can act as an impurity, depressing and broadening the melting range.

-

Procedure:

-

Place a small amount of the purified solid on a clean, dry watch glass.

-

If the crystals are large, gently grind them into a fine powder using a mortar and pestle.

-

Ensure the sample is completely dry. If necessary, dry the sample under a vacuum.

-

Step 2: Loading the Capillary Tube

-

Rationale: A properly packed sample of 2-3 mm height is critical. Too much sample will cause a broad melting range due to the temperature gradient across the sample height.[9]

-

Procedure:

-

Press the open end of a capillary tube into the powdered sample on the watch glass. A small amount of solid will be forced into the tube.

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom.

-

To pack the sample tightly, drop the capillary tube (sealed end down) through a long, narrow tube (like a glass tube or condenser). The bouncing action will compact the solid at the bottom.[9]

-

Repeat until the sample height is 2-3 mm.

-

Step 3: Setting Up the Apparatus

-

Rationale: A slow heating rate (1-2 °C per minute) near the melting point is crucial for an accurate determination. A rapid initial heating can be used to find an approximate range, followed by a slower, more precise measurement.

-

Procedure:

-

If the approximate melting point is unknown, perform a rapid determination first by heating at a rate of 10-15 °C/minute to get a rough estimate.

-

For the accurate measurement, set the starting temperature of the apparatus to about 15-20 °C below the expected or roughly determined melting point.[9]

-

Set the heating rate (ramp rate) to 1-2 °C per minute.

-

Insert the loaded capillary tube into the sample holder of the apparatus.

-

Step 4: Observation and Recording

-

Rationale: The melting range is recorded from the temperature at which the first drop of liquid appears (onset point) to the temperature at which the entire sample becomes a clear liquid (clear point).

-

Procedure:

-

Look through the viewing lens to observe the sample.

-

Record the temperature (T₁) when the first signs of melting are observed (the substance may appear to shrink or "sweat").

-

Continue to observe and record the temperature (T₂) when the last solid particle melts, and the entire sample is a transparent liquid.

-

The melting point is reported as the range T₁ – T₂.

-

Perform at least two determinations. Consistent values confirm the accuracy of the measurement.

-

Caption: Experimental workflow for melting point determination.

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not widely available, precautions for related fluorinated and halogenated heterocyclic compounds should be strictly followed.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[10][11]

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[12] Avoid contact with skin and eyes.[11]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

-

Disposal: Dispose of chemical waste according to institutional and local regulations.

Conclusion

The melting point of this compound is a critical parameter for its use in research and development. While literature values are scarce, this guide provides a scientifically grounded, detailed protocol for its accurate determination. By following a rigorous workflow of synthesis, purification, characterization, and careful melting point analysis, researchers can confidently establish this key physical property. A sharp melting range, determined using the methodology described, will serve as a reliable benchmark for the identity and purity of this valuable synthetic intermediate.

References

-

Nichols, L. (2025, August 20). 4.3: Melting Point Determination Procedure. Chemistry LibreTexts. [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

-

University of Alberta. Melting point determination. Department of Chemistry. [Link]

-

East Tennessee State University. Determination of Melting Point. Department of Chemistry. [Link]

-

Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link]

-

Novel 4,5-bis(trifluoromethyl)-1H-pyrazoles through a concise sequential iodination-trifluoromethylation reaction. (n.d.). ResearchGate. [Link]

-

Śliwińska, K., Jończyk, M., & Uznanski, G. (2025, March 25). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. National Center for Biotechnology Information. [Link]

-

Băbeanu, N., et al. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Center for Biotechnology Information. [Link]

-

Śliwińska, K., Jończyk, M., & Uznanski, G. (2025, March 25). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Royal Society of Chemistry. [Link]

-

Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Chemical and Pharmaceutical Research. [Link]

-

Patel, P., et al. (2012, December 13). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical and Scientific Innovation. [Link]

-

3-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole. (n.d.). MySkinRecipes. [Link]

Sources

- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jpsbr.org [jpsbr.org]

- 3. researchgate.net [researchgate.net]

- 4. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]

- 6. mt.com [mt.com]

- 7. This compound | 1015780-53-6 [amp.chemicalbook.com]

- 8. westlab.com [westlab.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. fishersci.com [fishersci.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

5-iodo-3-(trifluoromethyl)-1H-pyrazole boiling point

An In-Depth Technical Guide to the Boiling Point of 5-iodo-3-(trifluoromethyl)-1H-pyrazole

Introduction

This compound is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its unique combination of a pyrazole scaffold, a heavy iodine atom, and an electron-withdrawing trifluoromethyl group makes it a valuable building block for synthesizing complex molecular architectures with potential biological activity. An accurate understanding of its fundamental physicochemical properties is paramount for its application in synthesis, purification, and formulation. The boiling point, in particular, is a critical parameter that dictates purification strategies such as distillation, influences reaction conditions, and provides insight into the intermolecular forces governing the substance's behavior.

This guide provides a comprehensive analysis of the boiling point of this compound. It moves beyond a simple statement of value to explore the underlying molecular principles that determine its volatility. Furthermore, recognizing that many researchers will work with this compound on a laboratory scale, we provide detailed, field-proven protocols for its experimental determination, ensuring scientific integrity and reproducibility.

Physicochemical Profile and Theoretical Boiling Point

Computational methods provide a valuable starting point for understanding the properties of novel compounds. The predicted physicochemical data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₄H₂F₃IN₂ | [1] |

| Molecular Weight | 261.97 g/mol | [1] |

| Predicted Boiling Point | 269.4 ± 35.0 °C | [1] |

| Predicted Density | 2.247 ± 0.06 g/cm³ |

It is crucial to note that the boiling point of 269.4 ± 35.0 °C is a predicted value. While computational predictions have become increasingly accurate, they must be substantiated by empirical data for rigorous scientific application.[2][3] The remainder of this guide will focus on the theoretical basis for this prediction and the practical means of its verification.

Molecular Structure and Influence on Intermolecular Forces

The boiling point of a substance is a direct reflection of the strength of its intermolecular forces.[4] To understand the relatively high predicted boiling point of this compound, we must analyze its key structural components.

-

Pyrazole Core and Hydrogen Bonding: The unsubstituted N-H proton on the pyrazole ring is the most significant contributor to strong intermolecular forces. This proton can act as a hydrogen bond donor, while the second nitrogen atom acts as a hydrogen bond acceptor. This leads to the formation of strong intermolecular hydrogen bonds, often resulting in dimers or larger aggregates in the liquid phase.[5][6] This type of interaction requires substantial energy to overcome, significantly elevating the boiling point compared to N-alkylated analogues which lack this capability. For instance, the predicted boiling point of the related N-methylated compound, 3-iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole, is considerably lower at 227.8 ± 35.0 °C.[7]

-

Trifluoromethyl (CF₃) Group: The highly electronegative fluorine atoms in the CF₃ group create a strong dipole moment within the molecule.[8] This enhances dipole-dipole interactions between molecules, further contributing to a higher boiling point. The CF₃ group also increases the molecule's overall molecular weight and surface area, strengthening the transient van der Waals dispersion forces.[8]

-

Iodine Atom: As a large and highly polarizable atom, iodine significantly increases the magnitude of London dispersion forces. These forces, which arise from temporary fluctuations in electron distribution, are stronger for larger atoms and molecules. The substantial molecular weight (261.97 g/mol ) of the compound, largely due to the iodine atom, is a major factor in its low volatility.

The combination of these three features—strong hydrogen bonding, significant dipole-dipole interactions, and powerful London dispersion forces—provides a solid theoretical foundation for the predicted high boiling point of 269.4 °C.

Caption: Factors influencing the boiling point of the target molecule.

Experimental Determination of Boiling Point

Given the predictive nature of the available data, experimental verification is essential. For novel or high-value compounds available in limited quantities, micro-determination techniques are the methods of choice. They offer accuracy while conserving precious material.

Workflow for Boiling Point Validation

The logical process for moving from a predicted value to a validated experimental result involves careful execution and consideration of potential variables.

Caption: Workflow for experimental boiling point validation.

Protocol 1: Thiele Tube Method

This method is ideal for sample quantities of less than 1 mL and is one of the simplest and most reliable micro-techniques.

Methodology:

-

Sample Preparation:

-

Attach a small glass vial (e.g., a 75 x 10 mm test tube or a Durham tube) to a calibrated high-temperature thermometer using a small rubber band or wire. The bottom of the vial should be level with the thermometer bulb.

-

Add approximately 0.5 mL of this compound to the vial.

-

Obtain a capillary tube (sealed at one end) and place it into the vial with the open end down.[9]

-

-

Apparatus Setup:

-

Clamp a Thiele tube to a retort stand and fill it with a suitable heating oil (e.g., mineral oil or silicone oil) to a level just above the upper side-arm.

-

Insert the thermometer and sample assembly into the Thiele tube, ensuring the sample is positioned in the center of the main tube and the rubber band is well above the oil level to prevent it from breaking.[10]

-

-

Heating and Observation:

-

Gently heat the side-arm of the Thiele tube with a micro-burner or hot air gun. The design of the tube will ensure even heating via convection currents.

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Continue heating until a rapid, continuous stream of bubbles emerges from the capillary tube. This indicates the temperature is just above the sample's boiling point.

-

Remove the heat source and allow the apparatus to cool slowly.

-

-

Boiling Point Determination:

-

Observe the capillary tube closely as the apparatus cools. The stream of bubbles will slow and eventually stop.

-

The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[11] At this moment, the vapor pressure of the sample equals the external atmospheric pressure. Record this temperature.

-

It is good practice to allow the apparatus to cool further, then reheat gently to obtain a second measurement for confirmation.

-

Protocol 2: Micro-Reflux Method

This method can be used if slightly more material (1-5 mL) is available and provides a very stable temperature reading.

Methodology:

-

Apparatus Setup:

-

Place 1-2 mL of the sample and a small magnetic stir bar into a small round-bottom flask (e.g., 10 mL).

-

Fit the flask with a water-cooled condenser in a vertical (reflux) position.

-

Clamp the apparatus securely over a heating mantle or in a sand bath on a magnetic stirrer hotplate.

-

Suspend a calibrated thermometer through the condenser so that the thermometer bulb is positioned just below the level of the condenser's side-arm, in the vapor phase above the boiling liquid. Crucially, the bulb should not touch the liquid.

-

-

Heating and Observation:

-

Begin stirring and gently heat the flask to bring the liquid to a boil.

-

Observe the vapor condensing on the inner surface of the condenser. A "reflux ring"—the boundary between the dry and wet parts of the condenser—will become visible.[12] Adjust the heating rate so this ring is stable in the lower third of the condenser.

-

-

Boiling Point Determination:

-

Once the system is in a state of stable reflux, the hot vapor will continuously bathe the thermometer bulb.

-

The temperature reading on the thermometer will stabilize. This equilibrium temperature is the boiling point of the liquid at the prevailing atmospheric pressure.[13] Record this value.

-

After recording, turn off the heat but allow stirring and water flow to continue until the apparatus has cooled.

-

Conclusion

The predicted boiling point of this compound is 269.4 ± 35.0 °C . This high value is theoretically justified by the presence of strong intermolecular forces, including hydrogen bonding via the pyrazole N-H, dipole-dipole interactions from the CF₃ group, and significant London dispersion forces contributed by the large iodine atom and overall high molecular weight. While this computational value serves as an excellent estimate, it is imperative for researchers to perform experimental verification. The detailed micro-scale protocols provided in this guide—the Thiele tube and micro-reflux methods—are designed to yield accurate, reproducible results from small sample quantities, ensuring both scientific rigor and the conservation of valuable material.

References

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

chymist.com. (n.d.). Micro Boiling Point Determination. [Link]

-

Vijay Nazare. (n.d.). Determination of Boiling Point (B.P). [Link]

-

Timstar. (n.d.). Melting Point: Using the Thiele Tube. [Link]

-

ResearchGate. (n.d.). ORGANIC LABORATORY TECHNIQUES 5 5.1 • BOILING POINT DETERMINATION. [Link]

-

GeeksforGeeks. (2025). Determination of Boiling Point of Organic Compounds. [Link]

-

Brainly. (2020). Why is the experimental boiling point different from the theoretical value?. [Link]

-

Chemistry Online @ UTSC. (n.d.). Reflux. [Link]

-

ChemRxiv. (n.d.). Predicting Elemental Boiling Points from First Principles. [Link]

-

ResearchGate. (n.d.). Comparison of predicted and experimental boiling points. [Link]

-

Britannica. (n.d.). Heterocyclic compound - Melting, Boiling, Points. [Link]

-

CAS Common Chemistry. (n.d.). 5-Pyrazolone. [Link]

-

MySkinRecipes. (n.d.). 3-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole. [Link]

-

ResearchGate. (n.d.). Chemical structure, melting point and reaction yield of new pyrazole derivatives 2-7. [Link]

-

ResearchGate. (n.d.). Comparison between experimental and predicted flow boiling heat.... [Link]

-

University of Calgary. (n.d.). BOILING POINT DETERMINATION. [Link]

-

Quora. (2022). What is the purpose of heating the reaction mixture to boiling point during a reflux?. [Link]

-

Chegg. (2024). Question: When using the reflux method of determining the boiling point.... [Link]

-

PubChem. (n.d.). Pyrazole. [Link]

-

AIP Publishing. (2007). Hydrogen bonding lights up overtones in pyrazoles. [Link]

-

Nature. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid. [Link]

-

ACS Publications. (n.d.). Prediction of boiling points and critical temperatures.... [Link]

-

University of Alberta. (n.d.). Micro-boiling point measurement. [Link]

-

Master Organic Chemistry. (2010). The Four Intermolecular Forces and How They Affect Boiling Points. [Link]

-

YouTube. (2021). Week 1 - 11. How hydrogen bonds affect boiling points. [Link]

-

MDPI. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

-

PubMed Central (PMC). (n.d.). Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers. [Link]

-

PubMed Central (PMC). (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

Sources

- 1. This compound | 1015780-53-6 [amp.chemicalbook.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole [myskinrecipes.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chymist.com [chymist.com]

- 10. researchgate.net [researchgate.net]

- 11. timstar.co.uk [timstar.co.uk]

- 12. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 13. uomus.edu.iq [uomus.edu.iq]

Introduction: The Strategic Importance of Substituted Pyrazoles

An In-depth Technical Guide to the Solubility of 5-iodo-3-(trifluoromethyl)-1H-pyrazole

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and agrochemical development.[1][2] This five-membered heterocyclic ring, with its two adjacent nitrogen atoms, serves as a versatile scaffold for creating compounds with a wide array of biological activities. The strategic functionalization of this core is paramount to modulating a molecule's physicochemical properties and, consequently, its efficacy and safety profile.

This guide focuses on a specific, highly functionalized derivative: This compound . The inclusion of two key substituents dramatically alters the parent molecule's characteristics:

-

The Trifluoromethyl (-CF₃) Group: This moiety is a powerful tool in drug design. Its high electronegativity and lipophilicity can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets by engaging in unique hydrophobic and electrostatic interactions.[3][4]

-

The Iodo (-I) Group: The iodine atom is not merely a bulky, lipophilic addition. It serves as a crucial synthetic handle, enabling further molecular elaboration through reactions like palladium-catalyzed cross-coupling, allowing for the construction of more complex chemical entities.[1][5]

Understanding the solubility of this compound is a critical first step for any researcher in formulation development, high-throughput screening, or process chemistry. This document provides a comprehensive analysis of its predicted solubility profile, the factors governing it, and a robust experimental protocol for its empirical determination.

Physicochemical Profile and Predicted Solubility

| Property | Value / Prediction | Source / Rationale |

| Molecular Formula | C₄H₂F₃IN₂ | [6] |

| Molecular Weight | 261.97 g/mol | [6][7] |

| Appearance | Solid (predicted) | Based on similar substituted pyrazoles.[7][8] |

| Predicted LogP | ~3.0 | The CF₃ and I groups significantly increase lipophilicity.[3][9] |

| Predicted pKa | ~7-8 | The electron-withdrawing CF₃ group increases the acidity of the N-H proton compared to unsubstituted pyrazole.[3] |

Predicted Solubility Across Solvent Classes

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, PBS (pH 7.4) | Very Low (<0.1 mg/mL) | The molecule is dominated by large, hydrophobic groups (-I, -CF₃). |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Very High | The molecule's polarity and hydrogen bonding capacity are sufficient for strong interactions. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding, but the hydrophobic character may limit very high solubility. |

| Ethers | THF, Diethyl Ether | Moderate | Good balance of polarity and non-polar character. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Effective at solvating molecules with moderate polarity. |

| Non-Polar | Hexanes, Toluene | Low to Very Low | The polar pyrazole core limits interaction with purely non-polar solvents. |

Core Factors Influencing Solubility

The solubility of this compound is not a static property but a dynamic equilibrium influenced by several intrinsic and extrinsic factors. Understanding these relationships is key to manipulating solubility for experimental success.

Intrinsic Molecular Factors:

-

Lipophilicity: The primary driver of the compound's behavior is the high lipophilicity conferred by the trifluoromethyl and iodo substituents. These groups favor partitioning into non-polar environments and resist dissolution in water. The CF₃ group is a well-established bioisostere for groups like chlorine, known to increase lipophilicity and metabolic stability.[4]

-

Hydrogen Bonding: The pyrazole ring contains both a hydrogen bond donor (the N-H proton) and an acceptor (the pyridine-like nitrogen). This allows for crucial interactions with protic solvents.

-

Acidity (pKa): The potent electron-withdrawing effect of the CF₃ group significantly increases the acidity of the N-H proton relative to unsubstituted pyrazole. This means the compound can be deprotonated under moderately basic conditions to form an anionic pyrazolate, which would dramatically increase its aqueous solubility.[3]

Extrinsic Environmental Factors:

-

pH: As suggested by its pKa, the aqueous solubility of this compound will be highly pH-dependent. In basic solutions (pH > pKa), the equilibrium will shift towards the more soluble anionic form. In acidic solutions, solubility is expected to remain very low.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is typically endothermic. This can be exploited to create supersaturated solutions for crystallization or screening assays.

-

Co-solvents: In drug discovery and formulation, co-solvents are frequently used to enhance the solubility of poorly soluble compounds. Mixtures of water with DMSO, ethanol, or polyethylene glycol (PEG) can create a more favorable solvation environment.

Diagram: Factors Governing Solubility

A diagram illustrating the key intrinsic and extrinsic factors that control the solubility of the target compound.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask (HPLC-UV Quantification)

This protocol describes the gold-standard shake-flask method for determining the thermodynamic equilibrium solubility. The causality behind each step is explained to ensure a self-validating and robust workflow.

Principle: An excess of the solid compound is agitated in the solvent of interest for a sufficient period to reach equilibrium between the dissolved and undissolved states. The saturated solution is then carefully separated from the solid and the concentration of the dissolved compound is measured analytically.

Materials & Equipment:

-

This compound (solid)

-

Solvents of interest (e.g., Water, PBS pH 7.4, DMSO)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Calibrated standards of the compound for HPLC quantification

Step-by-Step Methodology

Step 1: Preparation of Stock Standard Solutions

-

Action: Accurately weigh a known amount of the compound and dissolve it in a solvent in which it is freely soluble (e.g., DMSO or Acetonitrile) to create a high-concentration stock (e.g., 10 mg/mL). Prepare a serial dilution from this stock to create a set of calibration standards (e.g., 100, 50, 25, 10, 5, 1 µg/mL).

-

Causality: These standards are essential for creating a calibration curve, which correlates the HPLC peak area directly to the concentration. This is the basis for quantifying the unknown concentration in the saturated solution.

Step 2: Sample Preparation

-

Action: Add an excess amount of the solid compound to a vial containing a known volume of the test solvent (e.g., add ~2-5 mg of solid to 1 mL of water). Ensure enough solid is present that some remains undissolved at equilibrium. Prepare in triplicate for statistical validity.

-

Causality: Using an excess of solid is the fundamental requirement for creating a saturated solution and achieving thermodynamic equilibrium.

Step 3: Equilibration

-

Action: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate for at least 24-48 hours.

-

Causality: A prolonged equilibration time is necessary to ensure the system reaches a true thermodynamic equilibrium. Insufficient time leads to an underestimation of solubility (kinetic solubility). Constant temperature is critical as solubility is temperature-dependent.

Step 4: Phase Separation

-

Action: After equilibration, let the vials stand for ~1 hour to allow larger particles to settle. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the remaining undissolved solid.

-

Causality: This step is critical to separate the saturated liquid phase from the solid phase. Inadequate separation will lead to solid particles being carried over, causing a gross overestimation of solubility.

Step 5: Sample Filtration and Dilution

-

Action: Carefully withdraw the supernatant using a syringe and pass it through a 0.22 µm syringe filter into a clean HPLC vial. Important: Use a filter material that does not bind the compound (e.g., PTFE for organic, PVDF for aqueous/organic). Dilute the filtrate with a suitable solvent (e.g., the mobile phase) to bring its concentration within the range of the calibration curve.

-

Causality: Filtration provides a final, definitive removal of any fine particulate matter that was not pelleted during centrifugation. Dilution is necessary because the saturated solution's concentration may be too high for linear detection by the HPLC-UV system.

Step 6: HPLC Analysis & Quantification

-

Action: Analyze the calibration standards and the diluted samples by HPLC-UV. Record the peak area for the compound in each run.

-

Causality: HPLC separates the compound of interest from any potential impurities or solvent peaks, ensuring accurate quantification based on the UV absorbance at a specific wavelength (λ_max).

Step 7: Calculation

-

Action: Plot the peak area versus concentration for the standards to generate a linear regression calibration curve (y = mx + c). Use the equation of the line to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the final solubility in the original solvent.

-

Causality: This calculation translates the instrumental signal (peak area) into a final, quantitative solubility value (e.g., in mg/mL or µg/mL).

Diagram: Shake-Flask Solubility Workflow

A workflow diagram for determining thermodynamic solubility using the shake-flask method with HPLC quantification.

Safety and Handling Precautions

While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally related iodo- and trifluoromethyl-pyrazoles suggest the following precautions:

-

Hazard Class: Likely classified as an irritant (skin, eyes) and may be harmful if swallowed.[7][8] Compounds with this level of functionalization should always be handled as potentially toxic.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, dark place in a tightly sealed container.[10]

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential in research and development. Its solubility profile is predicted to be characterized by poor aqueous solubility and good solubility in polar aprotic organic solvents like DMSO and DMF. This behavior is dictated by the dominant lipophilic nature of its iodo and trifluoromethyl substituents. The acidity of the pyrazole N-H proton suggests that aqueous solubility can be significantly enhanced under basic conditions (pH > pKa). For any application, from biological screening to synthetic reaction setup, the empirical determination of solubility is essential. The detailed shake-flask protocol provided in this guide offers a robust and reliable framework for obtaining accurate thermodynamic solubility data, enabling researchers to confidently advance their work with this versatile chemical entity.

References

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

Encyclopedia.pub. (n.d.). Synthesis and Properties of Pyrazoles. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Retrieved from [Link]

-

Wiley Online Library. (2008). Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole. Retrieved from [Link]

-

MDPI. (2022). Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applications. Retrieved from [Link]

-

PubMed Central. (n.d.). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Retrieved from [Link]

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

ResearchGate. (n.d.). 3,5-Bis(trifluoromethyl)pyrazoles: A Novel Class of NFAT Transcription Factor Regulator. Retrieved from [Link]

-

MDPI. (n.d.). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Retrieved from [Link]

-

AERU. (n.d.). 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 1015780-53-6 [amp.chemicalbook.com]

- 7. 4-Iodo-3-trifluoromethyl-1H-pyrazole AldrichCPR 866638-72-4 [sigmaaldrich.com]

- 8. 5-Iodo-1-methyl-1H-pyrazole 97 34091-51-5 [sigmaaldrich.com]

- 9. chemscene.com [chemscene.com]

- 10. 3-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole [myskinrecipes.com]

An In-depth Technical Guide to the ¹H NMR Spectral Data of 5-iodo-3-(trifluoromethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical analysis of the ¹H NMR spectral data for 5-iodo-3-(trifluoromethyl)-1H-pyrazole. As a key intermediate in the synthesis of agrochemicals and pharmaceuticals, a thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and structural confirmation.[1] This document, intended for researchers and professionals in drug development and chemical synthesis, offers a predictive analysis based on established principles of NMR spectroscopy and data from structurally related compounds, alongside practical guidance for spectral acquisition and interpretation.

Predicted ¹H NMR Spectrum: Structural Insights

The structure of this compound features a pyrazole ring with two highly electronegative substituents: a trifluoromethyl group at the C3 position and an iodine atom at the C5 position. These substituents exert significant electronic effects that dictate the chemical shift of the sole proton on the pyrazole ring, located at the C4 position. Additionally, the N-H proton will be observable, though its chemical shift can be highly variable.

Key Structural Features Influencing the ¹H NMR Spectrum:

-

Pyrazole Core: The aromatic pyrazole ring forms the structural backbone. In its unsubstituted form, pyrazole exhibits a characteristic set of proton signals.[2][3][4][5][6] The tautomerism of the N-H proton can sometimes lead to broadened signals or time-averaged spectra, depending on the solvent and temperature.[2][3]

-

C3-Trifluoromethyl Group: The -CF₃ group is a strong electron-withdrawing group. Its presence at the C3 position will deshield the adjacent C4 proton, causing a downfield shift in its resonance.

-

C5-Iodo Group: Iodine is also an electron-withdrawing group, though less so than the trifluoromethyl group. Its primary influence on the adjacent C4 proton will also be a deshielding effect, contributing further to the downfield chemical shift.

Based on these structural features, the ¹H NMR spectrum of this compound is predicted to be relatively simple, exhibiting two main signals:

-

H4 Proton: A singlet in the aromatic region. Due to the combined electron-withdrawing effects of the adjacent trifluoromethyl and iodo substituents, this proton is expected to be significantly deshielded and appear at a downfield chemical shift.

-

N-H Proton: A broad singlet. The chemical shift of the N-H proton is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

The following diagram illustrates the molecular structure and the proton environments of this compound.

Caption: Molecular structure of this compound with key proton environments.

Experimental Protocol for ¹H NMR Spectroscopy

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube (5 mm)

-

NMR spectrometer (300 MHz or higher)

-

Tetramethylsilane (TMS) as an internal standard (if not already present in the solvent)

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Chloroform-d (CDCl₃) is a good starting point for many organic molecules. For compounds with lower solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Set the appropriate acquisition parameters, including:

-

Number of scans: 16 to 64 scans are typically sufficient for a compound of this concentration.

-

Relaxation delay (d1): 1-2 seconds.

-

Acquisition time (aq): 2-4 seconds.

-

Spectral width (sw): A range of 0-12 ppm is generally adequate for ¹H NMR.

-

-

Acquire the free induction decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).

-

Integrate the peaks to determine the relative number of protons.

-

Analyze the peak multiplicities (singlet, doublet, etc.) and coupling constants (J values).

-

The following diagram outlines the general workflow for acquiring and processing the ¹H NMR spectrum.

Caption: Workflow for ¹H NMR spectral acquisition and processing.

Interpretation of Spectral Data

The interpretation of the ¹H NMR spectrum of this compound should focus on the chemical shifts and multiplicities of the observed signals.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Notes |

| H4 | 6.5 - 7.5 | Singlet (s) | 1H | The exact chemical shift will be influenced by the solvent. The downfield shift is due to the strong electron-withdrawing nature of the adjacent -CF₃ and -I groups. |

| N-H | Variable (broad) | Singlet (br s) | 1H | The chemical shift is highly dependent on solvent, concentration, and temperature. In DMSO-d₆, this peak is often more distinct than in CDCl₃. |

Causality Behind Expected Spectral Features:

-

Chemical Shift of H4: The electron density around the H4 proton is significantly reduced by the inductive effects of the trifluoromethyl group and the iodine atom. This deshielding effect causes the proton to resonate at a lower magnetic field (higher ppm value) compared to the protons of unsubstituted pyrazole.[7] For comparison, the H4 proton in 3-(trifluoromethyl)pyrazole appears at a specific chemical shift, and the introduction of an iodo group at the 5-position is expected to shift this signal further downfield.[8]

-

Multiplicity of H4: The H4 proton has no adjacent protons within a three-bond distance to couple with, hence it will appear as a singlet.

-

N-H Proton Signal: The N-H proton is acidic and can undergo rapid exchange with other acidic protons (like trace water in the solvent) or participate in intermolecular hydrogen bonding. This rapid exchange often leads to a broadening of the signal. The position of this signal is not a reliable diagnostic feature for structure confirmation without further studies like temperature variation experiments.

Conclusion

The ¹H NMR spectrum of this compound is anticipated to be straightforward, characterized by a downfield singlet for the C4 proton and a broad, variable signal for the N-H proton. This in-depth guide provides a solid foundation for researchers and scientists to predict, acquire, and interpret the ¹H NMR data for this important chemical intermediate. The provided experimental protocol and the discussion of the underlying principles of spectral interpretation will aid in ensuring accurate and reliable characterization of this compound.

References

-

The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. 2016. [Link]

-

Pels, N., et al. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. 2015. [Link]

-

Al-Hilfi, J. A., et al. 1H-NMR spectrum of 3,5-bis(trifluoromethyl)-1H-pyrazole with expansion region at 6.5-8.5 ppm. ResearchGate. 2019. [Link]

-

ResearchGate. 1 H-NMR spectrum of 3,5-bis(trifluoromethyl)-1H-pyrazole with expansion region at 6.5-8.5 ppm. [Link]

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. 2022. [Link]

-

Novel 4,5-bis(trifluoromethyl)-1H-pyrazoles through a concise sequential iodination-trifluoromethylation reaction. ResearchGate. 2018. [https://www.researchgate.net/publication/323862660_Novel_45-bis trifluoromethyl-1H-pyrazoles_through_a_concise_sequential_iodination-trifluoromethylation_reaction]([Link] trifluoromethyl-1H-pyrazoles_through_a_concise_sequential_iodination-trifluoromethylation_reaction)

-

1H NMR of pyrazole. Reddit. [Link]

-

Claramunt, R. M., et al. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Perkin Transactions 2. 2000. [Link]

-

Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles - Supporting Information. [Link]

-

1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate. [Link]

-

coupling constant for 1 H-NMR spectrum of compound (5). ResearchGate. [Link]

-

Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. 2013. [Link]

-

Chemical shift values and assigned coupling constants of compound (7 a) by ¹H‐NMR. ResearchGate. [Link]

-

3-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole. MySkinRecipes. [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]

-